![molecular formula C22H14O B14314352 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol CAS No. 113779-22-9](/img/structure/B14314352.png)
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol is a complex organic compound with the molecular formula C22H14O. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, known for their extended conjugated systems and unique photophysical properties. PAHs are significant in various fields, including materials science, environmental science, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol typically involves multi-step organic reactions. One common method includes the cycloisomerisation of [2,2]metacyclophanes, which has been widely used for preparing pyrene derivatives . Another approach involves the valence isomerisation and dehydrogenation of [2,2]metacyclophane-1,9-dienes .
Industrial Production Methods
Industrial production of such complex PAHs often requires advanced techniques and catalysts to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential biological activity.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying PAH toxicity.
Industry: Utilized in the development of organic electronic materials and as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol involves its interaction with molecular targets through its extended conjugated system. This interaction can affect various molecular pathways, including those involved in electron transfer and photophysical processes. The specific molecular targets and pathways depend on the context of its application, such as its use in organic electronics or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]pyrene: Another PAH with similar structural features but different reactivity and applications.
Pyrene: A simpler PAH that serves as a building block for more complex derivatives.
Chrysene: A PAH with a similar number of rings but different substitution patterns.
Uniqueness
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol is unique due to its specific ring structure and functional groups, which confer distinct photophysical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic electronics.
Propiedades
Número CAS |
113779-22-9 |
|---|---|
Fórmula molecular |
C22H14O |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8(13),11,14,16,18-decaen-9-ol |
InChI |
InChI=1S/C22H14O/c23-18-6-2-5-16-15-4-1-3-13-11-14-8-7-12-9-10-17(21(16)18)22(19(12)14)20(13)15/h1-5,7-11,18,23H,6H2 |
Clave InChI |
SVBVSRZJWNKIEV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C(C1O)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



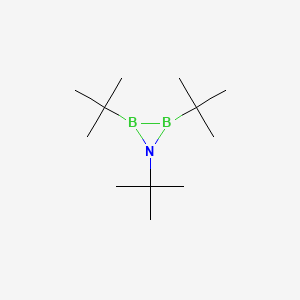
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
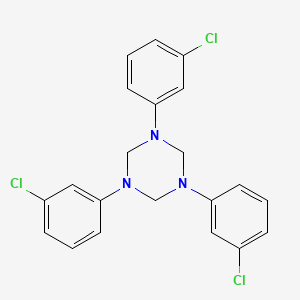
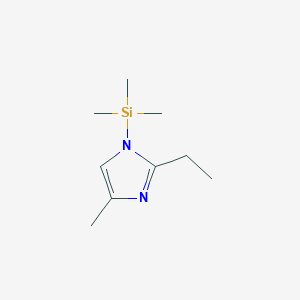
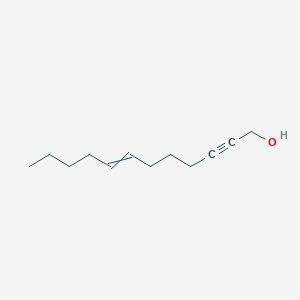
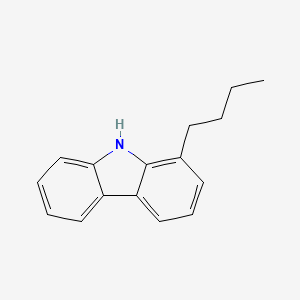

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)
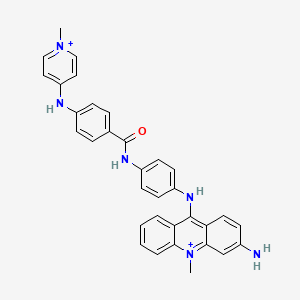
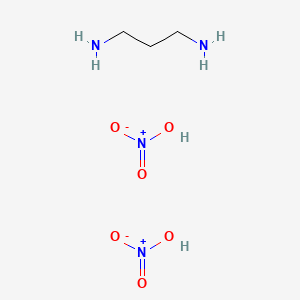
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
